molecular formula C12H10 B6296014 2-(Propyn-1-yl)indene CAS No. 1135137-76-6

2-(Propyn-1-yl)indene

Cat. No.: B6296014
CAS No.: 1135137-76-6
M. Wt: 154.21 g/mol
InChI Key: WITXHZUHQUOFMF-UHFFFAOYSA-N
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Description

2-(Propyn-1-yl)indene is an organic compound characterized by the presence of an indene ring system substituted with a propynyl group at the 2-position

Synthetic Routes and Reaction Conditions:

  • Indene Synthesis: The synthesis of indene can be achieved through the cyclization of 1,3-butadiene with formaldehyde in the presence of a strong acid catalyst.

  • Propynyl Group Addition: The propynyl group can be introduced through a reaction between indene and propargyl bromide in the presence of a base such as potassium carbonate.

  • Industrial Production Methods: Large-scale production of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as indenone derivatives.

  • Reduction: Reduction reactions can convert the triple bond in the propynyl group to a double bond, resulting in the formation of 2-(propen-1-yl)indene.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Indenone derivatives, which are useful in organic synthesis.

  • Reduction Products: 2-(propen-1-yl)indene, which can serve as an intermediate in further chemical transformations.

  • Substitution Products: A variety of functionalized indene derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(Propyn-1-yl)indene has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

  • Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-(Propyn-1-yl)indene exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary widely based on the derivative and its intended use.

Comparison with Similar Compounds

2-(Propyn-1-yl)indene is unique due to its specific structural features, including the propynyl group attached to the indene ring. Similar compounds include:

  • Indene: A simpler compound without the propynyl group.

  • Propargyl alcohol: A compound with a similar propynyl group but lacking the indene ring.

  • 2-(Propen-1-yl)indene: A reduced form of this compound with a double bond instead of a triple bond.

Properties

IUPAC Name

2-prop-1-ynyl-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10/c1-2-5-10-8-11-6-3-4-7-12(11)9-10/h3-4,6-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITXHZUHQUOFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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